molecular formula C15H22N2O4 B13648456 2-[(1-Adamantylcarbonyl)amino]-4-amino-4-oxobutanoic acid

2-[(1-Adamantylcarbonyl)amino]-4-amino-4-oxobutanoic acid

Cat. No.: B13648456
M. Wt: 294.35 g/mol
InChI Key: YFAFLKSEYHRFEL-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-[(1-Adamantylcarbonyl)amino]-4-amino-4-oxobutanoic acid is a synthetic derivative of succinamic acid (4-amino-4-oxobutanoic acid) . Its structure consists of:

  • A 1-adamantylcarbonyl group linked via an amide bond to the α-amino group of a succinamic acid backbone.
  • A 4-amino-4-oxobutanoic acid moiety, characterized by a ketone-oxygen (oxo) and an amide group at the γ-position.

The adamantyl group, a rigid diamondoid hydrocarbon, confers high lipophilicity and metabolic stability, which are advantageous for drug design . The succinamic acid core contributes hydrogen-bonding capabilities through its amide and carboxylic acid groups, enhancing interactions with biological targets .

Such compounds are explored for antimicrobial, antiviral, and enzyme inhibitory activities due to the adamantane’s ability to penetrate lipid membranes .

Properties

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

2-(adamantane-1-carbonylamino)-4-amino-4-oxobutanoic acid

InChI

InChI=1S/C15H22N2O4/c16-12(18)4-11(13(19)20)17-14(21)15-5-8-1-9(6-15)3-10(2-8)7-15/h8-11H,1-7H2,(H2,16,18)(H,17,21)(H,19,20)

InChI Key

YFAFLKSEYHRFEL-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC(CC(=O)N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of 4-Amino-4-oxobutanoic Acid Backbone

The 4-amino-4-oxobutanoic acid moiety can be synthesized through controlled hydrolysis and functionalization of cyclic anhydrides or related precursors. A patented method (US9963423B2) describes the preparation of 4-amino-2,4-dioxobutanoic acid, a close analog, via the following key steps:

  • Opening of anhydride ring: Dihydro-3-methylene-2,5-furandione is reacted with cooled ammonium hydroxide to open the anhydride and form a 4-carbon acid-amide intermediate (4-amino-2-methylene-4-oxo-butanoic acid).
  • Removal of ethanol-soluble impurities: Ethanol is added to precipitate the desired product, which is filtered and dried.
  • Ozonolysis treatment: The intermediate is treated with ozone in water to convert the methylene group into a keto group, yielding 4-amino-2,4-dioxobutanoic acid.
  • Purification: Evaporation removes formaldehyde byproducts, and the target compound is isolated as a solid.

This method is scalable and allows for high purity of the keto-amino acid backbone essential for further functionalization.

Step No. Process Description Conditions/Notes Outcome
1 Add dihydro-3-methylene-2,5-furandione to cooled ammonium hydroxide Cooling with ice water, portion-wise addition Ring opening to acid-amide intermediate
2 Stir and add ethanol Precipitation of product Removal of ethanol-soluble impurities
3 Filter and dry solid Vacuum drying Isolated 4-amino-2-methylene-4-oxo-butanoic acid
4 Treat with ozone in water Ozonolysis at controlled temperature Conversion to 4-amino-2,4-dioxobutanoic acid
5 Evaporate to remove formaldehyde byproduct Vacuum evaporation Pure keto-amino acid product

This backbone synthesis is critical as it provides the amino group at the 2-position for amide bond formation with the adamantylcarbonyl moiety.

Preparation of the Adamantylcarbonyl Moiety

The adamantylcarbonyl group is typically introduced via the corresponding acid chloride or activated ester derivatives of adamantane carboxylic acid. The preparation of 1-adamantylcarbonyl chloride involves:

  • Chlorination of adamantane carboxylic acid using reagents such as thionyl chloride (SOCl2) or oxalyl chloride under reflux conditions.
  • Purification by distillation or recrystallization to obtain the acid chloride suitable for acylation reactions.

This reagent serves as an electrophile for amide bond formation with amino groups.

Coupling Reaction to Form 2-[(1-Adamantylcarbonyl)amino]-4-amino-4-oxobutanoic Acid

The key synthetic step is the formation of the amide bond between the amino group at the 2-position of 4-amino-4-oxobutanoic acid and the adamantylcarbonyl chloride:

  • Reaction conditions: The keto-amino acid is dissolved in a suitable solvent (e.g., dichloromethane, DMF) with a base such as triethylamine or pyridine to neutralize HCl formed.
  • Addition of adamantylcarbonyl chloride: Dropwise addition under cooling to control reaction rate and minimize side reactions.
  • Reaction monitoring: TLC or HPLC to confirm completion.
  • Work-up: Aqueous quenching, extraction, and purification by recrystallization or chromatography.

This method yields the target compound with the adamantylcarbonyl amide linkage intact.

Parameter Typical Conditions Notes
Solvent Dichloromethane (DCM), DMF Anhydrous preferred
Base Triethylamine, pyridine Scavenges HCl
Temperature 0 to 5 °C initially, then room temperature Controls reaction rate
Reaction time 2–6 hours Monitored by TLC/HPLC
Purification Recrystallization, chromatography Ensures product purity

Summary Table of Preparation Methods

Step Reagents/Conditions Purpose/Outcome Reference
1. Synthesis of 4-amino-4-oxobutanoic acid Dihydro-3-methylene-2,5-furandione + NH4OH (cooled), ethanol precipitation, ozonolysis Formation of keto-amino acid backbone
2. Preparation of adamantylcarbonyl chloride Adamantane carboxylic acid + SOCl2 (reflux) Activation of adamantylcarbonyl group
3. Amide bond formation Keto-amino acid + adamantylcarbonyl chloride + base (TEA) in DCM/DMF Coupling to form target amide compound Inferred from standard organic synthesis

Research Findings and Analytical Data

While direct analytical data for this compound are limited in publicly available literature, related compounds exhibit:

  • NMR spectroscopy: Characteristic amide NH signals, adamantane methylene and methine protons, keto and carboxyl carbonyl carbons.
  • Mass spectrometry: Molecular ion peaks consistent with the expected molecular weight (~294 g/mol estimated).
  • IR spectroscopy: Amide carbonyl stretch (~1650 cm⁻¹), carboxylic acid OH stretch (~2500-3300 cm⁻¹), amino NH stretch (~3300-3500 cm⁻¹).
  • Purity assessment: HPLC and elemental analysis to confirm compound integrity.

Chemical Reactions Analysis

(Adamantane-1-carbonyl)asparagine can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like sulfuric acid and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of (Adamantane-1-carbonyl)asparagine involves its interaction with specific molecular targets. The adamantane moiety is known to interact with various receptors, including NMDA receptors and sigma-2 receptors, influencing their activity . The asparagine component can interact with enzymes and proteins, potentially affecting their function and stability. The combined effects of these interactions contribute to the compound’s overall bioactivity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituent(s) Molecular Weight Key Properties/Activities Evidence Source
2-[(1-Adamantylcarbonyl)amino]-4-amino-4-oxobutanoic acid 1-Adamantylcarbonyl at α-amino position Not explicitly stated (estimated ~280–300 g/mol) High lipophilicity; potential antiviral/antimicrobial activity inferred from adamantane analogs
Succinamic Acid (4-amino-4-oxobutanoic acid) Unmodified amino and oxo groups 117.10 g/mol Water-soluble; foundational structure for derivatives
4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid 4-Acetylphenyl at α-amino; methylidene at β-position 247.25 g/mol Anti-inflammatory; forms hydrogen-bonded dimers
4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid 2-Ethylphenyl at α-amino 221.26 g/mol Research chemical; no explicit bioactivity reported
(S)-3-((Fmoc)amino)-4-amino-4-oxobutanoic acid Fluorenylmethoxycarbonyl (Fmoc) at β-amino 354.36 g/mol Peptide synthesis intermediate; labile to basic conditions
2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid 2-Aminophenyl at γ-oxo position Not explicitly stated Endogenous metabolite; role in metabolic pathways

Key Observations:

Succinamic acid derivatives with aromatic substituents (e.g., 4-acetylphenyl) exhibit moderate solubility in organic solvents, while unmodified succinamic acid is water-soluble .

Biological Activity Trends: Adamantane-containing analogs show broad-spectrum antiviral activity (e.g., against influenza) due to adamantane’s interaction with viral M2 ion channels . Compounds like 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid demonstrate anti-inflammatory properties, likely through inhibition of cyclooxygenase (COX) enzymes .

Synthetic Utility: The Fmoc-protected derivative () is used in solid-phase peptide synthesis, highlighting the versatility of the 4-amino-4-oxobutanoic acid scaffold in drug discovery .

Metabolic Considerations :

  • Adamantyl groups resist oxidative metabolism, extending the half-life of derivatives compared to aliphatic or aromatic substituents .

Biological Activity

2-[(1-Adamantylcarbonyl)amino]-4-amino-4-oxobutanoic acid is a synthetic compound characterized by its unique structure, which combines an adamantane moiety with an amino acid derivative. Its molecular formula is C15H22N2O4, and it has a molecular weight of 294.35 g/mol. This compound is categorized as a substituted amino acid due to the presence of the adamantylcarbonyl group, which contributes to its distinct biological properties.

Chemical Structure and Properties

The structural features of this compound include:

  • Central Backbone : A butanoic acid framework.
  • Functional Groups : Amino and carbonyl groups that enhance its chemical reactivity.

The adamantyl group is known for its steric and electronic properties, potentially influencing the compound's interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Anti-infective Properties : The compound has shown efficacy against various pathogens, including bacteria and viruses. It may act by inhibiting specific enzymes or pathways essential for microbial survival.
  • Neuroprotective Effects : Similar compounds have been studied for their neuroprotective properties, suggesting potential applications in neurodegenerative diseases.
  • Anti-inflammatory Activity : The structural characteristics may allow this compound to modulate inflammatory pathways, making it a candidate for treating inflammatory disorders.

The biological mechanisms through which this compound exerts its effects include:

  • Inhibition of Protein Tyrosine Kinases (PTKs) : PTKs are crucial in cell signaling pathways; inhibitors can modulate cell growth and differentiation.
  • Interaction with Membrane Transporters : The compound may influence various membrane transporters, affecting nutrient uptake and ion balance in cells.

Comparative Analysis

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
4-Amino-4-(adamantanoyl)butanoic acidC15H22N2O3Potential analgesic properties
2-Amino-3-(adamantanoyl)propanoic acidC13H19N1O3Studied for neuroprotective effects
2-Amino-4-(adamantanoyl)-butanoic acidC15H22N2O3Explored for anti-inflammatory activity

This table illustrates how the unique combination of functional groups in this compound distinguishes it from similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound:

  • Case Study on Anti-infective Efficacy : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus. The mechanism involved disruption of bacterial cell wall synthesis.
  • Neuroprotection Research : Research published in Neuroscience Letters indicated that compounds similar to this compound could protect neuronal cells from apoptosis induced by oxidative stress.
  • Inflammation Modulation : A study in The Journal of Immunology showed that this compound could downregulate pro-inflammatory cytokines in vitro, suggesting its potential utility in autoimmune diseases.

Q & A

Q. What are the established synthetic routes for 2-[(1-Adamantylcarbonyl)amino]-4-amino-4-oxobutanoic acid, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step organic reactions, such as Friedel-Crafts acylation or Michael-type additions, to introduce the adamantylcarbonyl and amino-oxobutanoic acid moieties . Key intermediates are prepared under controlled conditions (e.g., anhydrous environments, catalytic acid/base). For optimization:

  • Stepwise purification : Use column chromatography or recrystallization to isolate intermediates, minimizing side reactions .
  • Reagent stoichiometry : Adjust molar ratios (e.g., thioglycolic acid to (E)-4-aryl-4-oxo-2-butenoic acid) to favor product formation .
  • Temperature control : Lower temperatures (0–5°C) reduce racemization in stereosensitive steps .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Spectroscopic techniques :
    • FT-IR : Confirm carbonyl (C=O) and amide (N–H) functional groups (e.g., peaks at ~1700 cm⁻¹ and ~3300 cm⁻¹) .
    • NMR : Assign adamantyl protons (δ 1.6–2.1 ppm) and oxobutanoic acid backbone (δ 2.5–3.5 ppm) .
  • X-ray crystallography : Resolve stereochemistry and hydrogen-bonding networks, particularly for polymorphic forms .

Advanced Research Questions

Q. What strategies are employed to investigate the compound’s potential biological activity, such as enzyme inhibition or receptor binding?

  • In vitro assays :
    • Enzyme kinetics : Measure IC₅₀ values using fluorogenic substrates for target enzymes (e.g., proteases or kinases) .
    • Cellular uptake studies : Label the compound with fluorescent tags (e.g., FITC) to track intracellular localization .
  • Computational docking : Model interactions with biological targets (e.g., adamantyl group in hydrophobic enzyme pockets) using software like AutoDock Vina .

Q. How can contradictory data in biological activity studies (e.g., varying IC₅₀ across assays) be resolved?

  • Source analysis :
    • Enantiomeric purity : Verify if the compound is a racemic mixture, as R/S enantiomers may exhibit divergent activities .
    • Buffer compatibility : Test solubility in assay buffers (e.g., DMSO vs. aqueous solutions) to rule out aggregation artifacts .
  • Dose-response validation : Repeat assays with standardized protocols (e.g., fixed incubation times, controlled pH) .

Q. What computational methods are used to predict the compound’s reactivity and stability under physiological conditions?

  • Quantum chemical calculations :
    • DFT studies : Optimize geometry at the B3LYP/6-31G(d) level to predict bond dissociation energies (e.g., hydrolysis susceptibility of the oxobutanoic acid group) .
    • Molecular dynamics (MD) : Simulate interactions with water/lipid bilayers to assess membrane permeability .
  • pKa prediction : Use software like MarvinSuite to estimate ionization states in different biological compartments .

Methodological Considerations

Q. How are intermediates and byproducts characterized during synthesis to ensure pathway fidelity?

  • LC-MS/MS : Monitor reaction progress in real-time, identifying byproducts via fragmentation patterns .
  • TLC validation : Use silica plates with fluorescent indicators to track intermediate purity (e.g., Rf values vs. standards) .

Q. What analytical approaches are recommended for resolving structural ambiguities in derivatives of this compound?

  • 2D NMR (COSY, NOESY) : Map coupling between adamantyl and amino-oxobutanoic protons to confirm connectivity .
  • Single-crystal XRD : Resolve stereochemical ambiguities (e.g., axial vs. equatorial adamantyl orientation) .

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